1-Dodecanamine, N-methyl-N-nitroso-
Overview
Description
Synthesis Analysis
The synthesis of nitroso compounds, including those similar to 1-Dodecanamine, N-methyl-N-nitroso-, involves methods such as the diastereo- and enantioselective synthesis utilizing dienamine catalysis for nitroso Diels-Alder-type reactions. These methods offer pathways to optically pure compounds and demonstrate the versatility of nitroso compound synthesis (Momiyama, Yamamoto, & Yamamoto, 2007).
Molecular Structure Analysis
The molecular structure of nitroso compounds is characterized by the presence of a nitroso group (N=O) attached to an organic moiety. Studies on similar compounds provide insights into the stereochemical and structural features, which are crucial for understanding the reactivity and properties of 1-Dodecanamine, N-methyl-N-nitroso-. For instance, research on N-nitroso-N-methylvinylamine reveals the impact of the nitroso group on molecular stability and reactivity (Okazaki, Persmark, & Guengerich, 1993).
Chemical Reactions and Properties
The reactivity of nitroso compounds with various reagents highlights their chemical versatility. For example, reactions with Grignard reagents can lead to the formation of N-methyl and N-phenyl substituted ketonitrones, showcasing the potential for diverse chemical transformations (Schenk, Beekes, Drift, & Boer, 1980).
Physical Properties Analysis
The physical properties of nitroso compounds, including solubility, melting point, and boiling point, are influenced by the molecular structure. While specific data on 1-Dodecanamine, N-methyl-N-nitroso- might not be readily available, the study of similar compounds provides a foundation for understanding its behavior in different environments.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards other chemical groups are critical for the application and handling of nitroso compounds. The formation of mutagenic N-nitroso derivatives from pesticides in acidic conditions illustrates the potential health hazards and the need for careful management of such compounds (Egert & Greim, 1976).
Scientific Research Applications
DNA Interaction : Nitroso compounds like 1-Dodecanamine, N-methyl-N-nitroso- can methylate O4 of thymine in DNA helices, leading to enhanced non-uniformity and suggesting a potential biological role for this increased nonuniformity (Cruzeiro-Hansson, Umrania, & Goodfellow, 1994).
Mutagenesis and Chromosome Research : Nitrosoguanidine, a related compound, is known for inducing a large number of mutations at specific loci, making it useful for direct mutagenesis, studying chromosome replication, and mapping chromosomes (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
Reactivity with DNA Components : N-Nitroso-N-methylvinylamine reacts with guanyl and adenyl moieties to form DNA-derived products, indicating its reactivity and potential biological implications (Okazaki, Persmark, & Guengerich, 1993).
Phototherapeutic Applications : tDodSNO, a s-nitrosothiol derivative, has been identified as an effective nitric oxide donor for phototherapeutic applications, outperforming other similar compounds (Kumari, Sammut, & Giles, 2014).
Antitumor Activity : 1-methyl-1-nitrosourea (MNU) exhibits antitumor activity, particularly in mice with intracerebral leukaemic cells, demonstrating its potential in cancer research (Schein, Anderson, McMenamin, & Bull, 1976).
Chemical Synthesis : Dienamine is utilized in the diastereo- and enantioselective synthesis of nitroso Diels-Alder-type bicycloketones, highlighting its importance in organic synthesis (Momiyama, Yamamoto, & Yamamoto, 2007).
Carcinogenic Potential : N-nitroso compounds like N-nitrosodimethylamine have been recognized as carcinogens, emphasizing the need for careful handling and consideration in industrial applications (Lawley, 1983).
Safety And Hazards
properties
IUPAC Name |
N-dodecyl-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUKANZXOGADOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021000 | |
Record name | N-Nitroso-N-methyl-N-dodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecanamine, N-methyl-N-nitroso- | |
CAS RN |
55090-44-3 | |
Record name | N-Methyl-N-nitroso-1-dodecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55090-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosomethyldodecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055090443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitroso-N-methyl-N-dodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-N-nitroso-1-dodecanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU5MN48QBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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